molecular formula C15H18N4O2S B15060188 Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B15060188
M. Wt: 318.4 g/mol
InChI Key: NSHXIWDOXVXNFL-UHFFFAOYSA-N
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Description

Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of piperidine-1-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the thiadiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with anticancer properties.

    N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its antimicrobial activity

Uniqueness: Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate stands out due to its unique combination of the piperidine and thiadiazole moieties, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18N4O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)

InChI Key

NSHXIWDOXVXNFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)N

Origin of Product

United States

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